molecular formula C8H5BrN2O2 B573127 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione CAS No. 1365272-11-2

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione

Cat. No. B573127
CAS RN: 1365272-11-2
M. Wt: 241.044
InChI Key: YATINXJVWVUICZ-UHFFFAOYSA-N
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Description

“3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, has been covered in various studies over the last 18 years . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .


Physical And Chemical Properties Analysis

The compound “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” has a molecular weight of 241.04 . Its IUPAC name is 3-bromo [1,6]naphthyridine-5,7 (6H,8H)-dione .

Scientific Research Applications

Chemical Synthesis

The compound “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” is used in chemical synthesis . It is a brominated compound that can serve as a suitable intermediate for performing coupling reactions .

Anticancer Research

Functionalized 1,6-naphthyridines, which include “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines . The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Research

1,6-Naphthyridines are also known for their anti-HIV (Human Immunodeficiency Virus) activity . While it’s not explicitly stated that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” has been used in this context, it’s possible given the broader class of compounds it belongs to .

Antimicrobial Research

1,6-Naphthyridines, including possibly “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have been used in antimicrobial research . They have shown effectiveness against a variety of microbial strains .

Analgesic Research

The compound’s class, 1,6-naphthyridines, has been associated with analgesic activity . This suggests potential use in pain management research .

Anti-inflammatory Research

1,6-Naphthyridines have shown anti-inflammatory activity . This suggests that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” could potentially be used in research related to inflammation and related diseases .

Antioxidant Research

1,6-Naphthyridines have demonstrated antioxidant activities . This suggests that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” could potentially be used in research related to oxidative stress and related conditions .

Future Directions

1,5-Naphthyridines, including “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have a wide range of applications in medicinal chemistry due to their biological activities . Future research may focus on further exploring their synthesis, reactivity, and applications, as well as their potential use in the treatment of various diseases .

properties

IUPAC Name

3-bromo-8H-1,6-naphthyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATINXJVWVUICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Br)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742874
Record name 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365272-11-2
Record name 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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